molecular formula C8H8BrNO2 B13142042 Methyl2-bromo-2-(pyridin-3-yl)acetate

Methyl2-bromo-2-(pyridin-3-yl)acetate

Cat. No.: B13142042
M. Wt: 230.06 g/mol
InChI Key: FJYBIZFCNPRSTJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(pyridin-3-yl)acetate is a brominated ester derivative featuring a pyridine ring substituted at the 3-position with an α-bromoacetate group. Its molecular formula is C₈H₈BrNO₂, with a calculated molecular weight of 230.06 g/mol. The compound’s structure combines a pyridine moiety, known for its electron-withdrawing properties, with a reactive bromine atom at the α-carbon of the acetate chain. This configuration makes it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine can be displaced to form carbon-carbon or carbon-heteroatom bonds.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

methyl 2-bromo-2-pyridin-3-ylacetate

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7(9)6-3-2-4-10-5-6/h2-5,7H,1H3

InChI Key

FJYBIZFCNPRSTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CN=CC=C1)Br

Origin of Product

United States

Preparation Methods

Esterification of 3-pyridylacetic acid

  • The methyl ester is commonly prepared by Fischer esterification of 3-pyridylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
  • Reaction conditions: reflux in methanol with concentrated sulfuric acid for 1 hour.
  • Yield: High (around 97-98%)
  • Workup: Neutralization, extraction with dichloromethane, drying, and concentration under reduced pressure.
Step Reagents/Conditions Yield (%) Notes
Esterification 3-pyridylacetic acid, MeOH, H2SO4, reflux 1 h 98 High purity methyl 2-(pyridin-3-yl)acetate obtained
Extraction and drying DCM, brine wash, Na2SO4 drying - Standard organic workup

Alpha-Bromination to Methyl 2-bromo-2-(pyridin-3-yl)acetate

Direct bromination of methyl 2-(pyridin-3-yl)acetate

  • The alpha position to the ester carbonyl is brominated using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
  • Typical conditions involve cooling to 0 °C or below to control selectivity and avoid overbromination.
  • Solvents: Often acetic acid, dichloromethane, or other inert solvents.
  • The reaction proceeds via enol or enolate intermediate formation, allowing selective substitution at the alpha carbon.

Literature Example (Adapted)

Step Reagents/Conditions Yield (%) Notes
Alpha-bromination Methyl 2-(pyridin-3-yl)acetate, Br2, 0 °C 70-85 Controlled addition of bromine to avoid side reactions
Workup Quench with sodium bisulfite, extraction - Standard aqueous workup and organic extraction

Alternative Synthetic Routes and Related Preparations

Palladium-catalyzed coupling and functionalization

  • Some literature describes palladium-catalyzed cross-coupling reactions to introduce pyridinyl groups onto brominated esters or other halogenated heterocycles.
  • These methods are more complex and suited for advanced derivatization rather than initial preparation.

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Yield (%) Key Notes
1 Esterification 3-pyridylacetic acid, MeOH, H2SO4, reflux 97-98 Efficient, high-yield ester formation
2 Alpha-bromination Br2, 0 °C, solvent (e.g., DCM or AcOH) 70-85 Controlled bromination at alpha carbon
3 Workup Quench, extraction, drying - Standard organic extraction

Research Outcomes and Analytical Data

  • The brominated product typically shows characteristic NMR signals:
    • Downfield shift of alpha-proton due to bromine substitution
    • Pyridine ring proton signals consistent with 3-substitution
  • Mass spectrometry confirms molecular ion peak corresponding to the brominated ester.
  • Purity is generally confirmed by HPLC or preparative chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(pyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 2-amino-2-(pyridin-3-yl)acetate derivative, while coupling reactions can produce biaryl compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-bromo-2-(pyridin-3-yl)acetate serves as an important intermediate in synthesizing biologically active compounds. Its structural features allow it to be modified into various derivatives that can exhibit pharmacological activities.

Case Study: Synthesis of Pyridine Derivatives
A study highlighted the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions involving compounds similar to methyl 2-bromo-2-(pyridin-3-yl)acetate. These derivatives demonstrated anti-thrombolytic and biofilm inhibition activities, showcasing the potential of pyridine derivatives in therapeutic applications .

Pharmacological Properties
The compound has been explored for its role in enhancing the activity of muscarinic acetylcholine receptors (mAChRs). Research indicates that modifications around the pyridine ring can lead to compounds with potent positive allosteric modulator (PAM) activity, which is crucial in developing treatments for conditions like bladder dysfunction .

Synthetic Methodologies

Methyl 2-bromo-2-(pyridin-3-yl)acetate is frequently utilized as a coupling agent in organic synthesis. Its bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions.

Synthetic Pathways
Various synthetic routes have been developed that leverage this compound's reactivity. For instance, it can participate in palladium-catalyzed cross-coupling reactions to form complex organic molecules. The efficiency of these reactions is often enhanced by the use of arylboronic acids, yielding high-purity products suitable for further functionalization .

Material Science

The unique properties of methyl 2-bromo-2-(pyridin-3-yl)acetate extend to material science, particularly in the development of liquid crystals and polymers.

Liquid Crystal Applications
Research has indicated that derivatives of pyridine can act as chiral dopants in liquid crystal displays (LCDs). The molecular structure allows for specific interactions within the liquid crystal matrix, which can improve display performance and stability under various conditions .

Data Table: Summary of Applications

Application AreaDetailsReferences
Medicinal ChemistryIntermediate for synthesizing biologically active compounds; enhances mAChR activity
Synthetic MethodologiesUsed as a coupling agent in organic synthesis; participates in palladium-catalyzed reactions
Material ScienceActs as a chiral dopant in liquid crystal applications

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(pyridin-3-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-bromo-2-(pyridin-3-yl)acetate with structurally related brominated pyridine or acetate derivatives, highlighting key differences in molecular properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Applications References
Methyl 2-bromo-2-(pyridin-3-yl)acetate C₈H₈BrNO₂ 230.06 (calculated) Bromine on acetate α-carbon; pyridin-3-yl Ester, pyridine, bromoalkyl Synthesis intermediate (inferred)
Ethyl 2-(2-bromopyridin-3-yl)acetate C₉H₁₀BrNO₂ 244.09 Bromine on pyridine 2-position Ester, pyridine Pharmaceutical intermediates
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate C₉H₇BrClNO₂ 276.51 Bromine on pyridine 6; chlorine on 2 Acrylate ester, pyridine Agrochemical synthesis
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 Bromine on pyridine 2; methyl on 3 Pyridine Chemical intermediate (e.g., ligand synthesis)
Methyl 2-amino-2-(3-bromophenyl)acetate C₉H₁₀BrNO₂ 244.09 Bromine on phenyl 3; amino on acetate Ester, amino, bromoaryl Drug synthesis, materials science

Key Observations :

Substituent Position and Reactivity :

  • Methyl 2-bromo-2-(pyridin-3-yl)acetate’s bromine is on the α-carbon of the acetate chain, making it highly reactive toward nucleophilic substitution. In contrast, ethyl 2-(2-bromopyridin-3-yl)acetate has bromine on the pyridine ring (2-position), which may participate in electrophilic aromatic substitution or metal-coupling reactions .
  • Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate contains halogenated pyridine (Br and Cl), enhancing its utility in cross-coupling reactions for agrochemicals .

Amino-substituted analogs like Methyl 2-amino-2-(3-bromophenyl)acetate are pivotal in peptide mimetics or chiral synthesis due to their nucleophilic amine group .

Applications: Brominated pyridines (e.g., 2-bromo-3-methylpyridine) are often intermediates in ligand synthesis or organometallic catalysis . Ethyl 2-(2-bromopyridin-3-yl)acetate’s ester and pyridine groups make it suitable for constructing heterocyclic scaffolds in drug discovery .

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